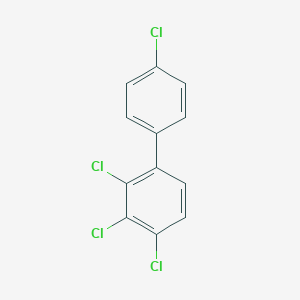

2,3,4,4'-Tetrachlorobiphenyl

Overview

Description

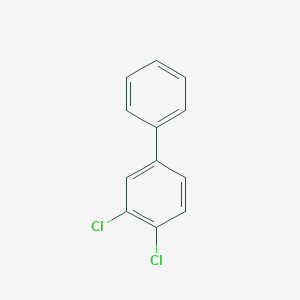

2,3,4,4’-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which the chlorines are at positions 2, 3, 4, and 4’. It is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It is also classified as an endocrine disruptor .

Molecular Structure Analysis

The molecular formula of 2,3,4,4’-Tetrachlorobiphenyl is C12H6Cl4. Its average mass is 291.988 Da and its mono-isotopic mass is 289.922363 Da .

Physical And Chemical Properties Analysis

2,3,4,4’-Tetrachlorobiphenyl is a solid substance. Its molecular formula is C12H6Cl4, and it has an average mass of 291.988 Da and a mono-isotopic mass of 289.922363 Da .

Scientific Research Applications

Metabolic Fate and Dechlorination

- Ortho and Meta Dechlorination by Anaerobic Microorganisms : The study by Van Dort and Bedard (1991) shows that 2,3,5,6-tetrachlorobiphenyl, a compound similar to 2,3,4,4'-tetrachlorobiphenyl, can be dechlorinated to simpler forms by anaerobic microorganisms, indicating a potential for bioremediation applications (Van Dort & Bedard, 1991).

Synthesis and Chromatographic Assessment

- Gram Quantity Synthesis and Chromatographic Assessment : Nakatsu et al. (1982) synthesized and purified 3,3′,4,4′-tetrachlorobiphenyl (a variant of this compound) to over 99% purity. This study is significant for understanding the synthesis process and purification methods, which are essential for producing reliable results in toxicological studies (Nakatsu et al., 1982).

Environmental Distribution and Toxicity

- Transport from Sediment to Water and Air : Larsson (1983) found that tetrachlorobiphenyls like this compound can be transported from sediment to water and air, highlighting environmental distribution concerns (Larsson, 1983).

- Toxicity in Chick Embryos : A study by Brunström and Darnerud (1983) on a similar compound, 3,3',4,4'-Tetrachlorobiphenyl, injected into chick embryos, revealed high toxicity and potential teratogenic effects, which might be indicative of the risks associated with this compound (Brunström & Darnerud, 1983).

Chemical Analysis and Detection

- Sensitive Spectrofluorimetric Determination : A study by García et al. (1994) developed a spectrofluorimetric method for determining 3,3′,4,4′-tetrachlorobiphenyl, which could be applied to detecting similar compounds like this compound in environmental samples (García et al., 1994).

Biomedical Implications

- Antiestrogenic and Antitumorigenic Activity : Ramamoorthy et al. (1999) found that 3,3',4,4'-Tetrachlorobiphenyl, similar to this compound, exhibits antiestrogenic and antitumorigenic activities in rodent uterus and mammary cells and human breast cancer cells, suggesting potential biomedical applications (Ramamoorthy et al., 1999).

Impact on Microsomal Enzymes

- Cytochrome P-450 Isozymes and Epoxide Hydrolase Induction : Parkinson et al. (1988) demonstrated that certain tetrachlorobiphenyls can induce cytochrome P-450 isozymes and epoxide hydrolase in rat liver, which is relevant for understanding the biochemical impact of compounds like this compound (Parkinson et al., 1988).

Mechanism of Action

Target of Action

2,3,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor , which means it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Mode of Action

The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the body’s hormonal system, potentially disrupting normal bodily functions.

Biochemical Pathways

It is known that pcbs can alter the function of primary rat neutrophils

Pharmacokinetics

Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance can lead to bioaccumulation in animal tissue and biomagnification in food chains .

Result of Action

The molecular and cellular effects of 2,3,4,4’-Tetrachlorobiphenyl’s action are complex and can vary depending on the specific biological system. In granulocytic HL-60 cells, a noncoplanar PCB alters the functional status, causing enhanced degranulation and upregulation of COX-2 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’-Tetrachlorobiphenyl. For instance, the composition and microstructure of humic acid, an important fraction of soil organic matter, can affect the sorption of this compound . This interaction can influence the compound’s bioavailability and its overall impact on the environment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2,3,4,4’-Tetrachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It is classified as a persistent organic pollutant, resistant to environmental degradation through photolytic, biological, or chemical processes . It is also considered an endocrine disruptor, capable of disrupting the functions of the endocrine (hormone) system .

Cellular Effects

The cellular effects of 2,3,4,4’-Tetrachlorobiphenyl are diverse and significant. For instance, it has been shown to alter the functional status of granulocytic HL-60 cells, causing enhanced degranulation and upregulation of COX-2 . It also affects the reproductive systems of animals and can be passed to their offspring .

Molecular Mechanism

The molecular mechanism of action of 2,3,4,4’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that noncoplanar PCBs alter HL-60 cell function and COX-2 expression via an Ah-receptor-independent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,4’-Tetrachlorobiphenyl can change over time. For example, it has been shown to cause significant decreases in concentrations of dopamine in the frontal cortex and caudate nucleus that persisted into adulthood .

Dosage Effects in Animal Models

The effects of 2,3,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. Even low-dose exposure to PCBs can lead to abnormalities in the reproductive systems of mice and significant changes in the epigenetic imprinting of germ cells .

Metabolic Pathways

The metabolic pathways that 2,3,4,4’-Tetrachlorobiphenyl is involved in are complex. It has been suggested that the microsomal enzyme system plays an important role in the in vivo covalent binding of PCB .

Transport and Distribution

2,3,4,4’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. The accumulation and retention of 2,4,2′,4′-TCB in adipose tissue were much higher than those of 3,4,3′4′-TCB .

properties

IUPAC Name |

1,2,3-trichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDBTRJKXLKYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073474 | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33025-41-1 | |

| Record name | 2,3,4,4′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB-60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

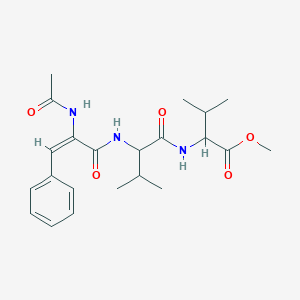

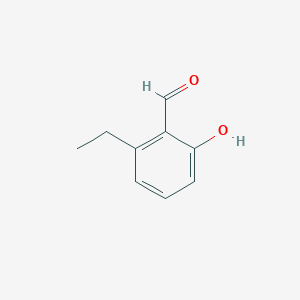

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

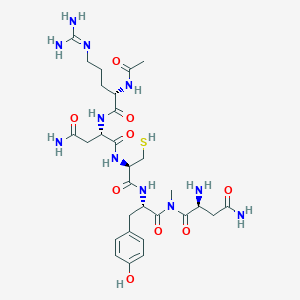

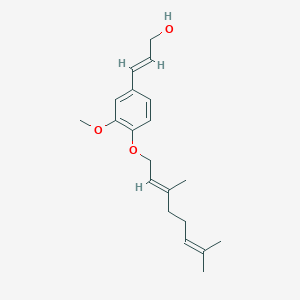

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)